molecular formula C17H29NO5 B3418918 beta-Aminoarteether CAS No. 133162-24-0

beta-Aminoarteether

Cat. No.: B3418918
CAS No.: 133162-24-0
M. Wt: 327.4 g/mol
InChI Key: HPGHCIXRRLNXRN-XQLAAWPRSA-N
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Description

beta-Aminoarteether (SM934), chemically known as this compound maleate, is a water-soluble derivative of artemisinin, a sesquiterpene lactone with potent antimalarial and immunomodulatory properties . Developed to enhance solubility and bioavailability, this compound has shown promise in preclinical studies for autoimmune diseases such as lupus and rheumatoid arthritis. Its mechanism involves modulation of T-cell differentiation and inhibition of key inflammatory signaling pathways, distinguishing it from traditional artemisinin derivatives .

Properties

IUPAC Name

2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO5/c1-10-4-5-13-11(2)14(19-9-8-18)20-15-17(13)12(10)6-7-16(3,21-15)22-23-17/h10-15H,4-9,18H2,1-3H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGHCIXRRLNXRN-XQLAAWPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133162-24-0
Record name SM-934 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133162240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SM-934 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TF7EGV39I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Aminoarteether is synthesized from beta-hydroxyarteether, which is derived from artemisinin. The synthesis involves converting the lactone of artemisinin into the corresponding lactol 2-aminoethyl ether. This process includes breaking the carbon-oxygen bond of the ester and introducing an amino group .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, ensuring the compound’s effectiveness for therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Beta-Aminoarteether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties, potentially enhancing its therapeutic applications .

Scientific Research Applications

Neurodegenerative Disorders

Recent research indicates that beta-aminoarteether may play a role in managing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated its ability to reduce oxidative stress and inflammation, which are critical factors in the progression of these disorders:

  • Mechanisms of Action : this compound exhibits neuroprotective effects by modulating pathways associated with oxidative stress and inflammation. It has been shown to decrease the production of pro-inflammatory cytokines and protect neuronal cells from apoptosis .
  • Case Studies : In vitro studies have highlighted the compound's potential to alleviate cognitive impairments associated with neuroinflammation . For instance, research involving BV2 microglia demonstrated that this compound could significantly reduce inflammatory markers in neuronal co-cultures.

Autoimmune Disorders

This compound has also been explored for its therapeutic effects on autoimmune diseases like systemic lupus erythematosus (SLE):

  • Clinical Trials : A study on lupus-prone mice showed that this compound administration improved renal function and reduced immune activation markers . The compound was found to modulate T-cell responses and decrease autoantibody production.
  • Mechanisms : The immunosuppressive effects are attributed to the inhibition of the TLR4/NF-κB signaling pathway, which plays a significant role in autoimmune responses .

Cancer Therapy

The anticancer potential of this compound is another area of significant interest:

  • Research Findings : Studies suggest that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines through multiple mechanisms, including oxidative stress modulation and apoptosis pathway activation .
  • Case Studies : In vitro experiments have demonstrated that this compound reduces tumor growth in specific cancer models, highlighting its potential as an adjunct therapy in cancer treatment .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties:

  • Absorption and Distribution : The compound is rapidly absorbed and widely distributed within the body, with a significant portion excreted through urine within 24 hours post-administration .
  • Safety : Clinical trials indicate a good safety profile with mild side effects such as nausea and transient liver enzyme elevation, which are self-limiting .

Comparative Data Table

Application AreaMechanism of ActionKey FindingsReferences
Neurodegenerative DiseasesReduces oxidative stress; anti-inflammatoryAlleviates cognitive impairment in AD models
Autoimmune DisordersModulates TLR4/NF-κB signalingDecreases autoantibody levels in lupus-prone mice
Cancer TherapyInduces apoptosis; inhibits cell proliferationReduces tumor growth in various cancer models

Comparison with Similar Compounds

Structural and Pharmacological Profile

This modification likely contributes to its enhanced water solubility compared to parent compounds like artemisinin and artemether, which are lipophilic and require lipid-based formulations for delivery .

Comparative Analysis with Artesunate

Artesunate, another artemisinin derivative, serves as a critical comparator due to its established use in malaria and emerging applications in autoimmune conditions.

Solubility and Bioavailability

  • beta-Aminoarteether: Explicitly described as water-soluble, enabling oral or intravenous administration without solubilizing agents .
  • Artesunate: Moderately water-soluble due to its succinate ester group but less so than this compound. Typically administered via intramuscular or intravenous routes .

Mechanisms of Action

Compound Key Signaling Pathways Affected Immunomodulatory Effects
This compound JAK2-STAT3 inhibition Suppresses T follicular helper (Tfh) cell differentiation; maintains Tfr/Tfh balance
Artesunate STAT1 phosphorylation inhibition Downregulates IFN-inducible genes (LY6E, ISG15); reduces MIF production

Dosage and Efficacy in Preclinical Models

Compound Effective Dose (mg/kg) Model System Key Findings
This compound 5, 2.5, 1.25 (oral) Autoimmune murine Restored T-cell subsets; reduced autoimmune pathology
Artesunate 2.5, 5 (oral) HUVEC/PBMC cultures Inhibited STAT1 activation; mitigated endothelial inflammation

Mechanistic Differences and Therapeutic Implications

This compound uniquely targets the JAK2-STAT3 pathway, which regulates T-cell polarization and cytokine production. In contrast, artesunate primarily inhibits STAT1, a mediator of interferon responses . This divergence suggests this compound may be more effective in Th17-driven autoimmune disorders, whereas artesunate could excel in IFN-dominated pathologies.

Biological Activity

Beta-aminoarteether, also known as SM934, is a water-soluble derivative of artemisinin that has garnered attention for its diverse biological activities, particularly in the context of autoimmune and inflammatory diseases. This article explores the pharmacological properties, mechanisms of action, and therapeutic potential of SM934, supported by relevant case studies and research findings.

Chemical Structure and Properties

SM934 is derived from artemisinin, a compound traditionally used in the treatment of malaria. Its chemical structure enhances its solubility and bioavailability compared to its parent compound, making it a promising candidate for various therapeutic applications.

Pharmacological Activities

1. Immunomodulatory Effects

SM934 exhibits significant immunosuppressive properties. It has been shown to suppress lymphocyte proliferation and modulate the immune response in various models:

  • Lymphocyte Proliferation : Research indicates that SM934 has a 35-fold higher potency than dihydroartemisinin in inhibiting lymphocyte proliferation in vitro .
  • Cytokine Production : It selectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting early apoptosis in activated T cells without affecting resting T cells .

2. Anti-inflammatory Activity

SM934 demonstrates potent anti-inflammatory effects through several mechanisms:

  • Signaling Pathways : It inhibits the TLR4/NF-κB signaling pathway, which is crucial in mediating inflammatory responses . This inhibition leads to decreased expression levels of inflammatory markers.
  • Disease Models : In animal models of autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis, SM934 significantly reduces inflammation and disease severity .

3. Antioxidative Stress

The compound also exhibits antioxidative properties, reducing oxidative stress markers in various disease models. This activity contributes to its protective effects against tissue damage associated with inflammation .

Case Study 1: Systemic Lupus Erythematosus (SLE)

In a murine model of SLE, treatment with SM934 resulted in significant reductions in serum autoantibodies and improved renal function markers. The study highlighted its potential to modulate immune responses effectively, providing a foundation for further clinical investigations into its use for SLE patients.

Case Study 2: Rheumatoid Arthritis

Another study demonstrated that SM934 treatment led to decreased joint inflammation and improved mobility in a collagen-induced arthritis model. The compound's ability to suppress T follicular helper cells was noted as a critical mechanism underlying its therapeutic effects .

The pharmacological efficacy of SM934 can be attributed to several key mechanisms:

  • Inhibition of T Cell Activation : By blocking IL-2-induced phosphorylation of Akt, SM934 prevents the survival and proliferation of activated T cells .
  • Regulation of Treg Cells : It promotes the expansion of regulatory T cells (Tregs), which are essential for maintaining immune homeostasis and preventing autoimmune responses .
  • Modulation of Cytokine Profiles : SM934 alters the cytokine milieu by downregulating pro-inflammatory cytokines while enhancing anti-inflammatory responses.

Summary Table of Biological Activities

Activity TypeMechanismReferences
ImmunosuppressionInhibits lymphocyte proliferation ,
Anti-inflammatoryInhibits TLR4/NF-κB signaling ,
Antioxidative StressReduces oxidative stress markers
Regulation of TregsPromotes expansion of regulatory T cells ,

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing beta-Aminoarteether synthesis to achieve high yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Monitor temperature (e.g., 25–60°C), solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst type (e.g., Lewis acids). Adjust parameters iteratively using design-of-experiment (DoE) frameworks .
  • Purification : Employ column chromatography with gradient elution or recrystallization. Validate purity via HPLC (≥95% purity threshold) and elemental analysis .
  • Characterization : Use 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. Cross-reference spectral data with literature for known derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples in buffers (pH 2–10) at 37°C. Analyze degradation products via LC-MS/MS and compare with control samples .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under physiological conditions. Validate with real-time stability data over 6–12 months .

Q. How do researchers determine the solubility profile of this compound in pharmaceutically relevant solvents?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method in solvents like PBS, DMSO, and PEG-400. Measure saturation solubility via UV-Vis spectroscopy .
  • Partition Coefficient (Log P) : Calculate using octanol-water partitioning assays to predict bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported in vitro vs. in vivo antimalarial efficacy of this compound?

  • Methodological Answer :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate in vitro IC50_{50} values with plasma concentration-time profiles in animal models. Adjust for protein binding and metabolic clearance .
  • Strain-Specific Analysis : Test against drug-resistant Plasmodium falciparum strains (e.g., Dd2, K1) and compare with clinical isolates. Use SYBR Green I assays for standardized IC50_{50} measurements .

Q. How can researchers validate the proposed mechanism of action of this compound against hemozoin formation?

  • Methodological Answer :

  • Biophysical Assays : Use UV-Vis spectroscopy to monitor heme-beta-Aminoarteether complex formation. Compare with artemisinin derivatives as controls .
  • Crystallography : Resolve crystal structures of heme-drug complexes via X-ray diffraction. Validate binding interactions using molecular docking simulations (e.g., AutoDock Vina) .

Q. What methodologies address discrepancies in toxicity profiles of this compound across different cell lines?

  • Methodological Answer :

  • Cell Line Validation : Use primary hepatocytes and HepG2/C3A cells to assess hepatic toxicity. Normalize data to mitochondrial activity (MTT assay) and lactate dehydrogenase (LDH) release .
  • Omics Profiling : Perform RNA-seq or metabolomics to identify off-target pathways. Cross-validate with toxicogenomics databases (e.g., Comparative Toxicogenomics Database) .

Q. How should researchers design experiments to evaluate this compound’s stability in biological matrices for pharmacokinetic studies?

  • Methodological Answer :

  • Matrix Effect Analysis : Spike this compound into plasma, urine, and simulated gastric fluid. Quantify recovery rates via LC-MS/MS with internal standards (e.g., deuterated analogs) .
  • Freeze-Thaw Stability : Conduct 3–5 cycles of freezing (-80°C) and thawing (25°C). Report % deviation from baseline concentrations .

Methodological Frameworks for Research Design

Q. Which frameworks (e.g., FINER, PICOT) are suitable for formulating hypothesis-driven studies on this compound?

  • Guidance :

  • FINER Criteria : Ensure feasibility (e.g., synthetic accessibility), novelty (e.g., unexplored derivatives), and relevance (e.g., addressing artemisinin resistance) .
  • PICOT Template : Define Population (e.g., Plasmodium-infected models), Intervention (dose range), Comparison (artesunate controls), Outcome (parasite clearance rate), and Time (acute vs. chronic exposure) .

Q. How can researchers ensure reproducibility in this compound studies?

  • Guidance :

  • Detailed Protocols : Document reaction conditions, instrument calibration, and statistical thresholds (e.g., p < 0.05) in supplementary materials .
  • Data Sharing : Deposit raw spectral data in repositories like Zenodo or ChemRxiv. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Aminoarteether
Reactant of Route 2
beta-Aminoarteether

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